4-(4-Bromobutyl)morpholine hydrobromide
Overview
Description
4-(4-Bromobutyl)morpholine hydrobromide is a chemical compound with the molecular formula C8H17Br2NO. It is a derivative of morpholine, a heterocyclic amine, and contains a bromobutyl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various fields, including chemistry, pharmacology, and material science, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutyl)morpholine hydrobromide typically involves the reaction of morpholine with 1,4-dibromobutane. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the 1,4-dibromobutane, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobutyl)morpholine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be substituted by other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobutyl group to other functional groups, such as alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid .
Scientific Research Applications
4-(4-Bromobutyl)morpholine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological systems, particularly in the modification of biomolecules and the investigation of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)morpholine hydrobromide involves its interaction with various molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the modification of biomolecules and the design of enzyme inhibitors. The morpholine ring can also interact with biological targets, influencing their activity and function .
Comparison with Similar Compounds
4-(4-Bromobutyl)morpholine hydrobromide can be compared with other similar compounds, such as:
4-(4-Chlorobutyl)morpholine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and properties due to the difference in halogen atoms.
4-(4-Fluorobutyl)morpholine: Contains a fluorine atom, leading to distinct chemical behavior and applications.
4-(4-Iodobutyl)morpholine:
The uniqueness of this compound lies in its specific reactivity and the balance of properties conferred by the bromobutyl group and the morpholine ring, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(4-bromobutyl)morpholine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJZEEFMNOLWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-12-3 | |
Record name | 4-(4-bromobutyl)morpholine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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